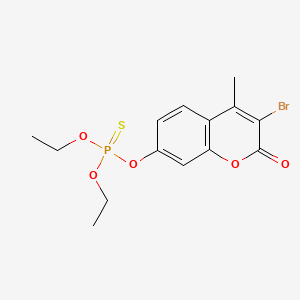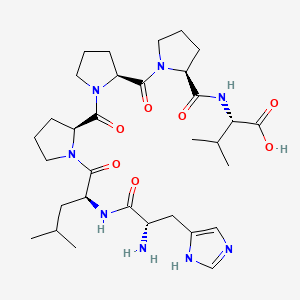
CID 45079136
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 45079136: is a unique organic compound characterized by its bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields of scientific research. The structure consists of a seven-membered ring fused with a three-membered ring, making it a subject of interest for chemists studying ring strain and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 45079136 typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptatriene, which undergoes a series of reactions to form the desired bicyclic structure.
Reaction Conditions: The reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the bicyclic structure.
Catalysts: Catalysts such as palladium or nickel complexes may be used to enhance the reaction efficiency and yield.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in catalytic processes and reaction optimization have made it possible to produce this compound on a larger scale for research purposes.
Chemical Reactions Analysis
Types of Reactions
CID 45079136 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical applications.
Scientific Research Applications
CID 45079136 has several scientific research applications:
Chemistry: Used as a model compound to study ring strain and reactivity in bicyclic systems.
Medicine: Investigated for its potential use in drug design and synthesis.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of CID 45079136 involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing different pathways and molecular targets. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A precursor in the synthesis of CID 45079136.
Benzocyclopropene: Another bicyclic compound with similar reactivity.
Cyclopropabenzene: Shares structural similarities and reactivity patterns.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a ketene functional group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
119463-23-9 |
|---|---|
Molecular Formula |
C9H4O |
Molecular Weight |
128.13 |
IUPAC Name |
2-(7-bicyclo[4.1.0]hepta-1,3,5-trienylidene)ethenone |
InChI |
InChI=1S/C9H4O/c10-6-5-9-7-3-1-2-4-8(7)9/h1-4H |
InChI Key |
SHNYQJPIWOFDLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C2=C=C=O |
Synonyms |
Ethenone, bicyclo[4.1.0]hepta-1,3,5-trien-7-ylidene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


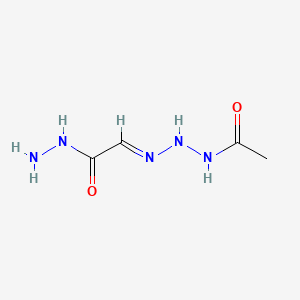
![(Octahydro-2H-pyrido[1,2-a]pyrazin-3-yl)methanol](/img/structure/B571120.png)
![(2E)-N-[2-(Piperazin-2-yl)ethyl]butan-2-imine](/img/structure/B571122.png)

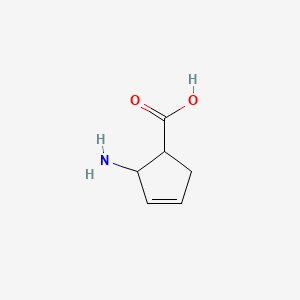
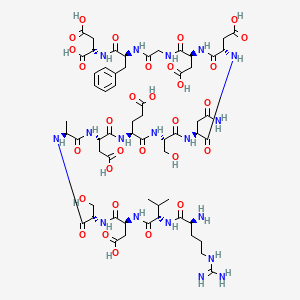
![(3aR,6aS)-3,3a,4,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B571131.png)

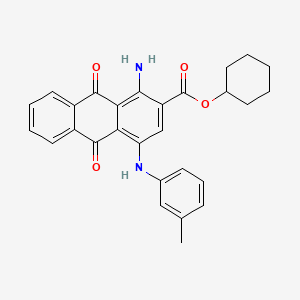
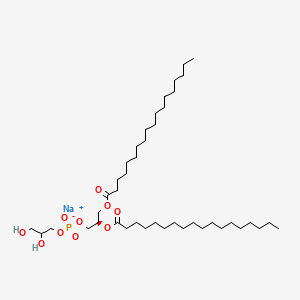
![4-[(2S)-butan-2-yl]-3-methylpyridine](/img/structure/B571136.png)
